molecular formula C17H12O5 B5336001 phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B5336001
M. Wt: 296.27 g/mol
InChI Key: RPPTVBJLZKRJIB-UHFFFAOYSA-N
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Description

Phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, also known as coumarin derivative, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Coumarin derivatives are widely known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Mechanism of Action

The mechanism of action of phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. It has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cancer. Additionally, it has been shown to inhibit the activation of MAPKs, a family of protein kinases that play a crucial role in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes. Studies have shown that this compound inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases, including cancer and inflammation. Additionally, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, this compound has been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is its diverse pharmacological properties, which make it a potential therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the scientific research of phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. One potential direction is to study the compound's efficacy in vivo using animal models. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify its molecular targets. Moreover, there is a need to explore the potential of this compound as a lead compound for the development of novel therapeutic agents for various diseases. Finally, there is a need to optimize the synthesis method of this compound to improve its solubility and bioavailability.
In conclusion, this compound is a this compound derivative with potential therapeutic applications. It exhibits diverse pharmacological properties, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. The compound's mechanism of action involves modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. This compound has been found to modulate various biochemical and physiological processes, and its potential advantages and limitations for lab experiments have been discussed. Finally, several future directions for the scientific research of this compound have been identified.

Synthesis Methods

The synthesis of phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a multistep process that involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate product. The intermediate product is then subjected to further reactions, including the addition of phenyl isocyanate, hydrolysis, and decarboxylation, to yield the final product.

Scientific Research Applications

Phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to exhibit anti-viral activity against the herpes simplex virus and anti-bacterial activity against Staphylococcus aureus.

Properties

IUPAC Name

phenyl 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-20-14-9-5-6-11-10-13(17(19)22-15(11)14)16(18)21-12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPTVBJLZKRJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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